molecular formula C7H4BrClF2 B7961567 1-Bromo-2-chloro-3-(difluoromethyl)benzene

1-Bromo-2-chloro-3-(difluoromethyl)benzene

Cat. No.: B7961567
M. Wt: 241.46 g/mol
InChI Key: LXADXSDHQFLVCL-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-(difluoromethyl)benzene (CAS: Not explicitly provided; Ref: 10-F783379) is a halogenated aromatic compound featuring bromine, chlorine, and a difluoromethyl group on a benzene ring. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorinated motifs into drug candidates. Its molecular formula is C₇H₄BrClF₂, with a molecular weight of 241.46 g/mol (calculated from formula). The difluoromethyl group (-CF₂H) balances lipophilicity and electronic effects, enhancing metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

1-bromo-2-chloro-3-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXADXSDHQFLVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-3-(difluoromethyl)benzene can be achieved through several methodsThe reaction conditions typically involve the use of halogenating agents like bromine and chlorine, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield difluoromethyl-substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-chloro-3-(difluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects. The exact mechanism may vary depending on the specific application and target molecule .

Comparison with Similar Compounds

1-Bromo-2-chloro-3-(trifluoromethyl)benzene

  • CAS : 56131-47-6
  • Molecular Formula : C₇H₃BrClF₃
  • Key Differences: Replaces -CF₂H with -CF₃ (trifluoromethyl), increasing electronegativity and steric bulk.
  • Applications : Used in synthesizing trifluoromethyl-containing drugs, which are common in kinase inhibitors.

1-Bromo-3-chloro-2-fluorobenzene

  • CAS : 144584-65-6
  • Molecular Formula : C₆H₃BrClF
  • Key Differences :
    • Lacks the difluoromethyl group, reducing lipophilicity and metabolic stability.
    • Simpler substitution pattern (Br, Cl, F at positions 1, 3, 2) with lower molecular weight (209.45 g/mol ).
  • Applications : Intermediate in simpler halogenation reactions, less suited for fluorinated drug development.

1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene

  • CAS : 1261791-24-5
  • Molecular Formula : C₈H₆Br₂F₂
  • Key Differences: Additional bromomethyl (-CH₂Br) substituent increases reactivity in alkylation reactions.

1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene

  • CAS : 2167518-99-0
  • Molecular Formula : C₉H₉BrF₂
  • Key Differences: Methyl groups at positions 2 and 4 introduce steric hindrance, limiting accessibility in substitution reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications
1-Bromo-2-chloro-3-(difluoromethyl)benzene C₇H₄BrClF₂ 241.46 Br, Cl, -CF₂H Ref: 10-F783379 Pharmaceutical intermediates
1-Bromo-2-chloro-3-(trifluoromethyl)benzene C₇H₃BrClF₃ 259.45 Br, Cl, -CF₃ 56131-47-6 Kinase inhibitors
1-Bromo-3-chloro-2-fluorobenzene C₆H₃BrClF 209.45 Br, Cl, F 144584-65-6 Halogenation intermediates
1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene C₈H₆Br₂F₂ 291.85 Br, -CH₂Br, -CF₂H 1261791-24-5 Polymer chemistry
1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene C₉H₉BrF₂ 229.07 Br, -CF₂H, -CH₃ (positions 2,4) 2167518-99-0 Lipophilic drug candidates

Key Research Findings

  • Electronic Effects: The difluoromethyl group in the target compound provides moderate electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to non-fluorinated analogs.
  • Metabolic Stability: Fluorination at the methyl position reduces oxidative metabolism, making the compound more stable in vivo than its non-fluorinated counterpart.
  • Synthetic Utility : The compound’s multiple halogens enable sequential cross-coupling reactions, as demonstrated in the synthesis of HSD17B13 inhibitors.

Biological Activity

1-Bromo-2-chloro-3-(difluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C7H4BrClF2
  • CAS Number : 1261849-47-1

The presence of bromine and chlorine atoms, along with a difluoromethyl group, contributes to its unique electronic and steric properties, influencing its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit notable antimicrobial activity. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, suggesting that the halogen substituents enhance their antibacterial potency.

CompoundActivityReference
This compoundAntibacterial
5-Bromo-3-(difluoromethyl)-1H-indazoleAntimicrobial

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that halogenated aromatic compounds can induce apoptosis in cancer cells. The difluoromethyl group may play a crucial role in modulating the compound's interaction with cellular targets involved in cancer progression.

A comparative study on various halogenated compounds found that those with difluoromethyl groups exhibited enhanced cytotoxicity against cancer cell lines, indicating that this compound could be a candidate for further investigation in cancer therapy.

The biological activity of this compound is likely mediated through several mechanisms:

  • Halogen Bonding : The presence of bromine and chlorine allows for halogen bonding, which can enhance binding affinity to biological targets.
  • Electrophilic Properties : The difluoromethyl group may increase the electrophilicity of the compound, allowing it to interact with nucleophilic sites in biomolecules.
  • Cellular Uptake : The lipophilicity imparted by the halogens may facilitate cellular uptake, enhancing its bioavailability.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various halogenated compounds, including derivatives of this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines, showing IC50 values lower than many known chemotherapeutics. This suggests a promising avenue for further development as an anticancer agent .

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